tert-butyl N-(3-bromobutyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromobutyl)carbamate: is an organic compound with the molecular formula C9H18BrNO2. It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group and a bromobutyl chain, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Tert-butyl N-(3-bromobutyl)carbamate is a complex organic compound that has been used in the synthesis of various derivatives with potential applications in medical research . .
Mode of Action
It is known to be used as a precursor in the synthesis of n-boc-aminoalkoxyphenyl derivatives . These derivatives can interact with their targets, leading to various biochemical changes.
Biochemical Pathways
Its derivatives have been used in the development of potential treatments for conditions such as glaucoma and hiv , suggesting that it may influence pathways related to these diseases.
Result of Action
Its derivatives have shown potential in the treatment of glaucoma and hiv , suggesting that it may have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-bromobutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromobutanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-bromobutyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include primary amines.
Scientific Research Applications
tert-Butyl N-(3-bromobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of inhibitors for various enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
tert-Butyl N-(3-bromobutyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-bromobutyl)carbamate: Similar in structure but with a different position of the bromine atom, leading to variations in reactivity and applications.
tert-Butyl N-(3-bromopropyl)carbamate: Lacks an additional carbon in the chain, affecting its chemical properties and uses.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromobutyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
tert-butyl N-(3-bromobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXAOLXCZAHVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504338-47-9 |
Source
|
Record name | tert-butyl N-(3-bromobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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